molecular formula C18H17N3 B12119268 4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline

4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline

Cat. No.: B12119268
M. Wt: 275.3 g/mol
InChI Key: BLYDLZITDXBZEG-UHFFFAOYSA-N
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Description

4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse applications in materials science, medicinal chemistry, and as intermediates in organic synthesis. The unique structure of this compound makes it a subject of interest for researchers exploring its potential in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indolo[2,3-b]quinoxaline derivatives, including 4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline, often involves condensation reactions. One common method is the condensation of isatin with o-phenylenediamine, typically catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Another approach involves transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization .

Industrial Production Methods: Industrial production of these compounds may utilize microwave irradiation to enhance reaction rates and yields. For example, copper-doped CdS nanoparticles have been used to catalyze the reaction of substituted isatins with o-phenylenediamine under microwave conditions . This method offers high efficiency and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: These reactions can produce a variety of derivatives, including carbonyl compounds and amines, which can be further utilized in different applications.

Scientific Research Applications

Antimycobacterial Activity

Recent studies indicate that indolo[2,3-b]quinoxaline derivatives, including 4-methyl-5-(methylethyl)indolo[2,3-b]quinoxaline, exhibit promising antimycobacterial properties. For instance, derivatives have shown efficacy against Mycobacterium tuberculosis, including drug-resistant strains. The mechanism of action appears to involve interaction with bacterial enzymes, which can be elucidated through molecular docking studies .

Antiviral Properties

Indolo[2,3-b]quinoxaline derivatives are also being investigated for their antiviral activities. A particular focus has been on their effectiveness against various viruses such as herpes simplex virus and cytomegalovirus. Compounds in this class have demonstrated the ability to inhibit viral replication in vitro at low concentrations, suggesting their potential as antiviral agents .

Antitumor Activity

The compound has shown promise in cancer treatment as well. Studies have demonstrated that various indoloquinoxaline derivatives can induce apoptosis in cancer cells and inhibit tumor growth in animal models. The specific mechanisms often involve the modulation of key signaling pathways related to cell proliferation and survival .

Organic Electronics

This compound and its derivatives are being explored for use in organic electronic devices due to their semiconducting properties. These compounds can serve as active layers in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), contributing to advancements in flexible electronics and renewable energy technologies .

Chemosensors

The unique electronic properties of indoloquinoxalines enable their application as chemosensors for detecting various analytes. Their ability to change fluorescence or absorbance upon binding to specific ions or molecules makes them suitable for environmental monitoring and biomedical diagnostics .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimycobacterial Effective against Mycobacterium tuberculosis; potential for drug-resistant strains.
Antiviral Inhibitory effects on HSV-1 and cytomegalovirus; low IC50 values indicating high potency.
Antitumor Induces apoptosis in cancer cells; inhibits tumor growth in vivo models.
Organic Electronics Used in OLEDs and OPVs; demonstrates favorable electrical properties for device applications.
Chemosensors Capable of detecting specific ions with significant changes in fluorescence response.

Comparison with Similar Compounds

Uniqueness: 4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Biological Activity

4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline is a compound belonging to the indoloquinoxaline family, which has attracted significant attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including in vitro and in vivo evaluations.

Chemical Structure

The compound's structure can be represented as follows:

C13H12N2\text{C}_{13}\text{H}_{12}\text{N}_2

This structure features an indole moiety fused with a quinoxaline ring, which is critical for its biological interactions.

Anticancer Properties

Several studies have demonstrated the anticancer potential of indoloquinoxaline derivatives, including this compound. The mechanisms of action include:

  • DNA Intercalation : The compound exhibits high affinity for DNA, leading to intercalation that disrupts normal DNA function.
  • Topoisomerase II Inhibition : It has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, thereby inducing apoptosis in cancer cells.

In a study involving neocryptolepine analogs (which are structurally related), it was found that these compounds significantly reduced tumor volume in Ehrlich ascites carcinoma (EAC) models. The treatment led to increased levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), indicating a dual mechanism involving both direct cytotoxicity and antioxidant activity .

CompoundIC50 (µM)Cell LineMechanism of Action
This compoundTBDVarious cancer cell linesDNA intercalation, Topoisomerase II inhibition
Neocryptolepine1.9HCT-116Anticancer activity through DNA binding
Neocryptolepine2.3MCF-7Anticancer activity through DNA binding

Antimicrobial Activity

Research has indicated that compounds related to this compound exhibit antimicrobial properties. Specifically, they have shown effectiveness against various Gram-positive bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds ranged between 0.25 mM and 1 mM .

Case Studies

  • In Vitro Studies : A systematic investigation into the biological activities of indoloquinoxaline derivatives showed that modifications at the N-6 position significantly influenced their cytotoxicity against oral epidermoid carcinoma KB cells. The ID50 values ranged from 2.0 to 9.0 µM, illustrating potent anticancer effects .
  • In Vivo Studies : In animal models, particularly using EAC-induced tumors in mice, treatment with indoloquinoxaline derivatives resulted in a significant decrease in tumor volume and lipid peroxidation levels. This suggests that these compounds not only target cancer cells but also protect normal tissues from oxidative damage .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Effects : By increasing SOD and CAT levels, these compounds help mitigate oxidative stress in tumor-bearing hosts.
  • Cell Cycle Arrest : Induction of G(2)/M phase arrest in certain cancer cell lines has been documented, further emphasizing their role as potential anticancer agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline?

The synthesis typically involves cyclocondensation of isatin derivatives with substituted 1,2-diaminobenzenes under acidic conditions. A widely used method follows Schunck’s protocol, where isatin reacts with o-phenylenediamine in glacial acetic acid to form the indoloquinoxaline core. Subsequent alkylation with 1-chloro-2-dimethylaminoethane hydrochloride in acetone under reflux introduces the methyl and methylethyl groups . Alternative routes employ coupling agents like PyBOP to enhance amide bond formation efficiency during substituent addition .

Q. How is the structural integrity of synthesized this compound validated?

Structural characterization relies on NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and IR spectroscopy to identify functional groups (e.g., C-N stretches at ~1600 cm⁻¹). Elemental analysis and mass spectrometry further validate molecular composition. For crystalline derivatives, X-ray diffraction provides definitive confirmation of the fused bicyclic system .

Q. What solvents and catalysts are optimal for indoloquinoxaline synthesis?

Glacial acetic acid is preferred for cyclocondensation due to its dual role as solvent and catalyst. Alkylation steps often use acetone or DMF as solvents with K₂CO₃ as a base. Catalysts like PyBOP improve coupling efficiency in multi-step syntheses .

Advanced Research Questions

Q. How do reaction conditions influence substituent regioselectivity in indoloquinoxaline derivatives?

Substituent position (e.g., methyl vs. methylethyl groups) is highly sensitive to reaction temperature and solvent polarity. For example, alkylation at the 5-position requires refluxing in acetone for 24 hours to achieve >70% yield, while lower temperatures favor incomplete substitution . Methanol/water mixtures (40% MeOH) optimize regioselectivity in nucleophilic substitutions by balancing solubility and reactivity .

Q. What methodologies resolve contradictions in reported biological activity data for indoloquinoxalines?

Discrepancies in bioactivity (e.g., anticancer vs. antimicrobial efficacy) often stem from substituent electronic effects. Systematic structure-activity relationship (SAR) studies using standardized assays (e.g., MTT for cytotoxicity) and computational docking (e.g., DNA intercalation simulations) clarify mechanisms. For instance, electron-withdrawing groups at the 5-position enhance DNA binding affinity, while bulky substituents reduce membrane permeability .

Q. How can synthetic yields be improved for large-scale indoloquinoxaline production?

Yield optimization involves:

  • Solvent screening : Higher MeOH content (40–60%) in aqueous mixtures improves nucleophilic substitution efficiency by 20–30% .
  • Catalyst tuning : TBAB (tetrabutylammonium bromide) increases alkylation rates by stabilizing transition states .
  • Stepwise purification : Column chromatography after each synthetic step ensures >95% purity, critical for reproducibility in biological assays .

Q. Key Considerations for Researchers

  • Contradictions in alkylation pathways : Some studies report trace 5-substituted products under non-optimized conditions, while others achieve high yields via stepwise protocols .

Properties

Molecular Formula

C18H17N3

Molecular Weight

275.3 g/mol

IUPAC Name

7-methyl-6-propan-2-ylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C18H17N3/c1-11(2)21-17-12(3)7-6-8-13(17)16-18(21)20-15-10-5-4-9-14(15)19-16/h4-11H,1-3H3

InChI Key

BLYDLZITDXBZEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2C(C)C

Origin of Product

United States

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